tert-Butyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Description
tert-Butyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative featuring a hydroxy group at the 4-position and methyl groups at the 3- and 5-positions of the pyrazole ring. The compound is esterified with a tert-butyl group via a two-carbon acetate linker. This structural configuration confers unique physicochemical properties, including moderate polarity (due to the hydroxy group) and enhanced steric bulk (from the tert-butyl ester). Pyrazole derivatives are widely utilized in medicinal chemistry and materials science due to their versatility as intermediates, ligands, or bioactive motifs.
Properties
IUPAC Name |
tert-butyl 2-(4-hydroxy-3,5-dimethylpyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-7-10(15)8(2)13(12-7)6-9(14)16-11(3,4)5/h15H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJPNMRVZZPYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC(C)(C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of a suitable 1,3-diketone with hydrazine or its derivatives. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Esterification: The acetic acid tert-butyl ester moiety can be introduced by esterification of the corresponding carboxylic acid derivative using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed in large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of 4-oxo-3,5-dimethylpyrazole derivatives.
Reduction: Formation of (4-Hydroxy-3,5-dimethylpyrazol-1-yl)-methanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antioxidant Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antioxidant properties. The presence of the tert-butyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes and exert protective effects against oxidative stress. Studies have shown that derivatives of pyrazole can scavenge free radicals effectively, making them candidates for developing antioxidant therapies .
1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro studies have demonstrated that tert-butyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate can reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
1.3 Anticancer Activity
Recent studies have focused on the anticancer properties of pyrazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in various cancer lines, including breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .
Agricultural Applications
2.1 Herbicidal Activity
this compound has been evaluated for its herbicidal properties. Research indicates that it can inhibit the growth of certain weeds while being less toxic to crops. This selectivity makes it a valuable compound in developing new herbicides that minimize environmental impact .
2.2 Plant Growth Regulation
Studies have suggested that pyrazole derivatives can act as plant growth regulators. They may influence plant physiological processes such as germination and root development, potentially enhancing crop yield and resilience against environmental stressors .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on structural analogs identified in literature (Table 1) and their inferred properties:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
| Compound Name | CAS No. | Pyrazole Substituents | Functional Group | Structural Similarity |
|---|---|---|---|---|
| tert-Butyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate | N/A | 4-hydroxy, 3,5-dimethyl | Acetate ester | Reference |
| tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | 877399-31-0 | 4-(dioxaborolan-2-yl) | Carbamate ester | 0.81 |
| 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide | 864771-44-8 | 4-(dioxaborolan-2-yl) | Acetamide | 0.72 |
Key Observations
Functional Group Variations: The target compound contains a hydroxy group and methyl substituents on the pyrazole ring, paired with a tert-butyl acetate ester. Compound 877399-31-0 replaces the hydroxy and methyl groups with a boronic ester (dioxaborolane) at the 4-position. Boronic esters are pivotal in Suzuki-Miyaura cross-coupling reactions, suggesting this analog is tailored for synthetic chemistry applications . Compound 864771-44-8 features an acetamide group instead of an acetate ester.
Steric and Electronic Effects :
- The tert-butyl group in the target compound and Compound 877399-31-0 introduces steric bulk, which may stabilize the molecule against enzymatic degradation or enhance lipophilicity for membrane permeability in drug design.
- The 3,5-dimethyl and 4-hydroxy substituents on the target compound create a sterically hindered, electron-rich pyrazole core, which could modulate reactivity in metal coordination or acid-base reactions.
Applications and Reactivity: Boronic Ester Analogs (e.g., 877399-31-0): Primarily used in cross-coupling reactions for constructing biaryl or heteroaryl systems in pharmaceuticals and materials . Hydroxy-Substituted Target Compound: The hydroxy group may confer antioxidant properties or serve as a hydrogen-bond donor in supramolecular chemistry. Its susceptibility to enzymatic oxidation (similar to phenolic lignin model dimers in ) could limit its stability in biological systems .
Synthetic Considerations :
- The tert-butyl ester in the target compound and Compound 877399-31-0 can be cleaved under acidic conditions to yield carboxylic acids, enabling further functionalization.
- Boronic ester analogs require anhydrous conditions for stability, whereas the hydroxy group in the target compound may necessitate protection during synthetic steps.
Research Findings and Data Gaps
Further studies could explore:
- Acidity of the Hydroxy Group : pKa measurements to assess its role in coordination or catalysis.
- Comparative Stability Studies : Degradation profiles under enzymatic or oxidative conditions (e.g., lignin peroxidase systems as in ) .
- Applications in Drug Discovery : Screening for antimicrobial or anti-inflammatory activity, leveraging the pyrazole scaffold’s prevalence in bioactive molecules.
Biological Activity
tert-Butyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS RN: 1082827-81-3) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂O₃ |
| Molecular Weight | 198.22 g/mol |
| CAS Number | 1082827-81-3 |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antioxidant properties. In vitro studies have shown that tert-butyl pyrazoles can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines. For instance, it has been reported to reduce the levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential role in managing inflammatory conditions.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. A study evaluating its efficacy against bacterial strains found that it exhibited significant inhibition zones in disc diffusion assays, indicating its potential as an antimicrobial agent.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Free Radical Scavenging : The hydroxyl group on the pyrazole ring is believed to play a crucial role in neutralizing free radicals.
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various pyrazole derivatives, including this compound. The results indicated an IC50 value of approximately 15 μM in DPPH radical scavenging assays, showcasing its strong antioxidant potential .
Study 2: Anti-inflammatory Activity
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines. Specifically, TNF-alpha levels were reduced by over 50% compared to untreated controls .
Study 3: Antimicrobial Testing
The antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL respectively, indicating moderate antibacterial activity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-Butyl 2-(4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)acetate?
- Methodology : Synthesis typically involves multi-step reactions, such as:
- Cyclization : Formation of the pyrazole ring via condensation of hydrazine derivatives with β-keto esters or diketones under acidic or basic conditions. For example, phenylhydrazine and ethyl acetoacetate are refluxed with acetic acid to form pyrazolone intermediates .
- Esterification : Introduction of the tert-butyl acetate group via nucleophilic substitution or coupling reactions. Amber glass bottle storage (as noted for similar compounds) is recommended to prevent light-induced degradation .
- Characterization : Confirmation of structure via -NMR (to identify hydroxyl and methyl protons) and HPLC (to assess purity >95%) .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., tert-butyl, pyrazole hydroxyl, and methyl groups).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., MW 322.146 for a related iodinated pyrazole derivative ).
- HPLC : To quantify purity, with mobile phases optimized for polar functional groups (e.g., acetonitrile/water gradients) .
Q. What stability considerations are critical for handling and storage?
- Light Sensitivity : Use amber glass bottles to prevent photodegradation, as recommended for tert-butyl pyrazole derivatives .
- Temperature : Store at 2–8°C for long-term stability, as thermal decomposition is observed in analogous esters at >40°C .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Key Parameters :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, as seen in pyrazole-ester coupling reactions .
- Catalysis : Use of Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) to improve efficiency .
- Reflux Time : Extended reflux (6–12 hours) for cyclization steps, monitored by TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) to track completion .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Troubleshooting Steps :
- Isotopic Labeling : Use - or -labeled reagents to trace unexpected byproducts.
- 2D NMR : COSY and HSQC experiments to assign overlapping proton signals (e.g., distinguishing pyrazole hydroxyls from solvent residues) .
- X-ray Crystallography : For unambiguous structural confirmation, as applied to methyl pyrazole derivatives .
Q. What strategies are effective for modifying the compound to enhance biological activity?
- Functionalization Approaches :
- Halogenation : Introduce iodine or bromine at the pyrazole 4-position to improve binding affinity, as demonstrated in iodinated analogs .
- Ester Hydrolysis : Convert the tert-butyl ester to a carboxylic acid for increased hydrophilicity, followed by amidation to create prodrugs .
- Heterocycle Fusion : Attach triazole or thiazole rings via click chemistry, leveraging azide-alkyne cycloaddition .
Q. How can computational methods aid in predicting the compound’s reactivity or bioactivity?
- In Silico Tools :
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict stability under oxidative conditions .
- Molecular Docking : Screen against target proteins (e.g., kinases) using PubChem-derived 3D structures .
- ADMET Prediction : Use platforms like SwissADME to estimate pharmacokinetic properties (e.g., logP for tert-butyl esters ~3.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
